molecular formula C10H10Cl2Zr B13886410 Cyclopenta-1,3-diene;cyclopenta-1,3-diene;dichlorozirconium(2+)

Cyclopenta-1,3-diene;cyclopenta-1,3-diene;dichlorozirconium(2+)

Cat. No.: B13886410
M. Wt: 292.31 g/mol
InChI Key: UAIZNGJUYAVXSY-UHFFFAOYSA-L
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Description

Cyclopenta-1,3-diene;cyclopenta-1,3-diene;dichlorozirconium(2+) is an organometallic compound that features two cyclopenta-1,3-diene ligands coordinated to a zirconium center, which is also bonded to two chloride ions. This compound is of significant interest in the field of organometallic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopenta-1,3-diene;cyclopenta-1,3-diene;dichlorozirconium(2+) typically involves the reaction of zirconium tetrachloride with cyclopenta-1,3-diene in the presence of a reducing agent. One common method is to react zirconium tetrachloride with cyclopenta-1,3-diene in the presence of sodium or potassium as the reducing agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of cyclopenta-1,3-diene;cyclopenta-1,3-diene;dichlorozirconium(2+) follows similar principles but often involves more efficient and scalable processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Cyclopenta-1,3-diene;cyclopenta-1,3-diene;dichlorozirconium(2+) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve the use of Grignard reagents or organolithium compounds .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields zirconium oxides, while substitution reactions can produce a variety of organozirconium compounds .

Mechanism of Action

The mechanism by which cyclopenta-1,3-diene;cyclopenta-1,3-diene;dichlorozirconium(2+) exerts its effects involves the coordination of the cyclopenta-1,3-diene ligands to the zirconium center, which stabilizes the compound and enhances its reactivity. The chloride ions can be easily substituted, allowing the compound to participate in a variety of chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentadienylzirconium trichloride: Similar in structure but with three chloride ligands instead of two.

    Cyclopentadienylzirconium dichloride: Similar but with only one cyclopentadienyl ligand.

    Titanocene dichloride: A similar compound with titanium instead of zirconium.

Uniqueness

Cyclopenta-1,3-diene;cyclopenta-1,3-diene;dichlorozirconium(2+) is unique due to its specific ligand arrangement and the presence of two cyclopenta-1,3-diene ligands, which confer distinct reactivity and stability compared to other similar compounds .

Properties

Molecular Formula

C10H10Cl2Zr

Molecular Weight

292.31 g/mol

IUPAC Name

cyclopenta-1,3-diene;cyclopenta-1,3-diene;dichlorozirconium(2+)

InChI

InChI=1S/2C5H5.2ClH.Zr/c2*1-2-4-5-3-1;;;/h1-3H,4H2;1-5H;2*1H;/q2*-1;;;+4/p-2

InChI Key

UAIZNGJUYAVXSY-UHFFFAOYSA-L

Canonical SMILES

C1C=CC=[C-]1.[CH-]1C=CC=C1.Cl[Zr+2]Cl

Origin of Product

United States

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